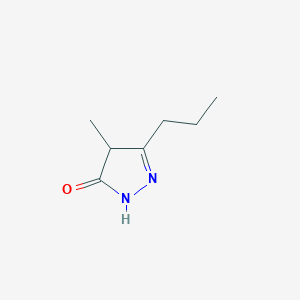
1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as carbadox, and it is a member of the quinoxaline family of compounds. Carbadox is a synthetic antimicrobial agent that has been used as a feed additive for swine and poultry to promote growth and prevent diseases caused by bacteria.
Wissenschaftliche Forschungsanwendungen
Carbadox has been extensively studied for its antimicrobial properties and its potential applications in various fields. It has been used as a feed additive for swine and poultry to promote growth and prevent diseases caused by bacteria. In addition, carbadox has been investigated for its potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of carbadox involves the inhibition of bacterial cell wall synthesis and the disruption of bacterial protein synthesis. Carbadox binds to the bacterial ribosome and interferes with the translation of mRNA into protein, leading to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Carbadox has been shown to have a number of biochemical and physiological effects in animals. It has been shown to increase feed efficiency and promote weight gain in swine and poultry. In addition, carbadox has been shown to reduce the incidence of bacterial infections in animals and improve overall health.
Vorteile Und Einschränkungen Für Laborexperimente
Carbadox has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and has a long shelf life. In addition, it has a broad spectrum of antimicrobial activity and can be used to study the effects of bacterial infections on animal health. However, carbadox also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on carbadox. One area of interest is the development of new synthetic analogs of carbadox with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of carbadox as a potential anticancer agent, and the development of new formulations and delivery methods for this application. Additionally, further studies are needed to fully understand the biochemical and physiological effects of carbadox in animals, and to determine the long-term safety and efficacy of this compound for use in animal feed.
Synthesemethoden
The synthesis of carbadox involves the reaction of 3,6-dichloroquinoxaline-2-carboxylic acid with 3-hydroxybenzyl alcohol in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the ethanolate salt of 1,3-dihydroxyperhydrobenzimidazol-2-carboxylic acid.
Eigenschaften
IUPAC Name |
1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole-2-carboxylic acid;ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.C2H6O/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14;1-2-3/h5-7,13-14H,1-4H2,(H,11,12);3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUWKMSXIXIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1CCC2C(C1)N(C(N2O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)

![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)



![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)
![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)

![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2627361.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)